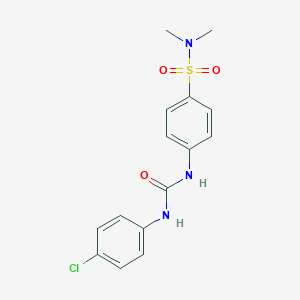

![molecular formula C17H20N2O4S B467984 N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 587850-65-5](/img/structure/B467984.png)

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the linear formula C15H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is represented by the linear formula C15H16N2O4S . The molecular weight of the compound is 320.37 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 320.37 . More specific properties like melting point, boiling point, solubility, and others might need to be determined experimentally.Applications De Recherche Scientifique

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been synthesized and studied for their analgesic activity . Some of these compounds have exhibited good analgesic activity, comparable or even superior to paracetamol .

Polymer Electrolytes

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers . These copolymers have been used as a host of lithium-ion conducting electrolytes .

Influence on Glass Temperature

The composition of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, has been found to influence the glass temperature of the copolymers . The glass temperatures of AN/ASPAA copolymers increased as the molar fraction of ASPAA units in the copolymers increased .

Ion Conductivity

The lithium-ion conductivities of the polymer electrolytes, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, increased initially as the molar fraction of ASPAA units in the copolymers increased . A maximum conductivity was achieved when the molar fraction of ASPAA in the copolymer was 16.8% .

Molecular Weight Determination

The molecular weight and molecular weight distribution of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been determined . The molecular weights of AN/ASPAA copolymers were lower than those of AN and ASPAA homopolymers due to the cross-termination reaction .

Orientations Futures

The future directions for “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not clearly outlined in the available literature. Given its status as a unique chemical provided to early discovery researchers , it could potentially be used in a variety of research applications. Further studies and experiments would be needed to explore its potential uses.

Mécanisme D'action

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting various physiological processes.

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACMZDANBPPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B467902.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B467904.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B467982.png)

![4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid](/img/structure/B468033.png)

![N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B468076.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B468098.png)

![5-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B468102.png)

![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)

![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)

![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)

![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)

![(5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B468141.png)

![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)